3-ethylfuran-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTPOFZMJXKRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704913-85-9 | |
| Record name | 3-ethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Ethylfuran 2 Carboxylic Acid
De Novo Synthesis Approaches to the Furan (B31954) Ring System of 3-ethylfuran-2-carboxylic Acid
De novo synthesis involves the formation of the furan ring from acyclic precursors. This approach is advantageous as it allows for the direct incorporation of the required ethyl and carboxylic acid (or a precursor) functionalities onto the furan scaffold.
Ring-Closure Reactions (e.g., Paal–Knorr Synthesis, adapted for ethyl substitution)
The Paal-Knorr synthesis is a classical and widely used method for the synthesis of furans, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org To synthesize this compound via this route, a specifically substituted 1,4-dicarbonyl precursor is required. This precursor would need an ethyl group at the C-3 position and a group that can be converted to a carboxylic acid at the C-2 position of the resulting furan.
The general mechanism of the Paal-Knorr furan synthesis proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate. wikipedia.orgorganic-chemistry.org Subsequent dehydration yields the furan ring. The versatility of this reaction allows for a wide range of substituents on the furan ring, provided the corresponding 1,4-dicarbonyl compound can be synthesized. wikipedia.org
For the synthesis of this compound, a potential 1,4-dicarbonyl precursor would be a 3-ethyl-2-(alkoxycarbonyl)-1,4-dicarbonyl compound. The reaction conditions for the Paal-Knorr synthesis are typically mild and can be carried out using various protic or Lewis acids. wikipedia.org
| Catalyst Type | Examples |
| Protic Acids | Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃) |
| Dehydrating Agents | Phosphorus pentoxide (P₂O₅) |
Condensation and Cyclization Strategies for Furan Ring Formation
Beyond the Paal-Knorr synthesis, other condensation and cyclization strategies can be employed to construct the this compound ring system. These methods often involve the reaction of α-haloketones with β-ketoesters or related compounds. While specific examples for this compound are not prevalent in readily available literature, analogous syntheses of substituted furans suggest plausible routes.
One such strategy could involve the condensation of an α-haloketone with a β-ketoester containing an ethyl group. The subsequent cyclization and aromatization would lead to the formation of the substituted furan ring. The regioselectivity of such reactions is a critical factor and would need to be carefully controlled to obtain the desired 3-ethyl-2-carboxy substitution pattern.
Functional Group Introduction and Modification on Precursor Furan Systems to Yield this compound
This approach begins with a pre-formed furan ring, which is then functionalized to introduce the ethyl and carboxylic acid groups at the desired positions. This can be a more direct route if a suitable starting furan is readily available.
Carboxylation Reactions (e.g., using CO₂ with lithiated furan derivatives)
Carboxylation of a furan ring can be achieved by reacting a lithiated furan intermediate with carbon dioxide. The regioselectivity of the lithiation is a key step. For a precursor such as 3-ethylfuran, direct lithiation would likely occur at the more acidic C2 or C5 positions. To achieve carboxylation specifically at the C2 position, a directing group may be necessary.
The reaction of furan-2-carboxylic acid with strong bases like n-butyllithium can lead to deprotonation at either the C3 or C5 position, with the regioselectivity being dependent on the base used. arkat-usa.org Subsequent reaction with an electrophile like carbon dioxide would then introduce a second carboxylic acid group. While this applies to a different starting material, it highlights the principle of lithiation followed by carboxylation on the furan ring.
Oxidation of Ethyl-Substituted Furan Aldehydes or Alcohols
If a precursor such as 3-ethylfuran-2-carbaldehyde or (3-ethylfuran-2-yl)methanol is available, the carboxylic acid can be introduced through oxidation. A variety of oxidizing agents can be employed for the conversion of aldehydes and primary alcohols to carboxylic acids.
The oxidation of furfural (furan-2-carbaldehyde) to 2-furoic acid is a well-established industrial process, often utilizing the Cannizzaro reaction, which results in a disproportionation to the corresponding acid and alcohol. wikipedia.org Other methods involve direct oxidation using various chemical or biocatalytic systems. wikipedia.org Similar methodologies could be applied to 3-ethylfuran-2-carbaldehyde.
For the oxidation of furfuryl alcohols, manganese-based catalysts have been shown to be effective in converting them to the corresponding furoic acids. researchgate.net This method could be applicable to the oxidation of (3-ethylfuran-2-yl)methanol.
| Oxidizing Agent/System | Precursor Type |
| Cannizzaro Reaction (e.g., NaOH) | Aldehyde |
| Chemical Oxidants (e.g., KMnO₄, CrO₃) | Aldehyde, Alcohol |
| Biocatalysts (e.g., Nocardia corallina) | Aldehyde, Alcohol |
| Manganese Catalysts | Alcohol |
Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization
Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. scribd.comsemanticscholar.orgbaranlab.org
To apply this strategy for the synthesis of this compound, a precursor furan with a suitable DMG at the 3-position would be required. The ethyl group itself is not a directing group. Therefore, one would need to start with a 3-substituted furan where the substituent can act as a DMG, for example, a protected hydroxyl or amino group. After the directed lithiation at the C2 position and subsequent carboxylation with CO₂, the DMG would then need to be converted to an ethyl group.
Alternatively, if a precursor with a DMG at the 2-position and an ethyl group at the 3-position were available, DoM could potentially be used to introduce other functionalities, though direct carboxylation at the already substituted 2-position would not be the primary outcome. The strength of the directing group plays a crucial role in the efficiency and regioselectivity of the metalation. organic-chemistry.orgscribd.com
Sustainable and Green Chemistry Approaches in this compound Synthesis
The development of sustainable synthetic routes is a cornerstone of modern chemistry, aiming to reduce environmental impact and utilize renewable resources. For this compound, this involves exploring biocatalytic pathways, leveraging biomass-derived feedstocks, and employing efficient transition metal catalysis.
Biocatalytic Pathways for Furan Carboxylic Acids (e.g., enzyme-catalyzed oxidation of bio-based furan aldehydes, adaptable for this compound precursors)
Biocatalysis presents a green alternative to traditional chemical oxidation methods, which often require harsh conditions and generate hazardous waste. frontiersin.org The enzymatic oxidation of furan aldehydes to their corresponding furan carboxylic acids is a well-documented approach that could be adapted for precursors of this compound, such as 3-ethylfurfural. frontiersin.orgresearchgate.net
Whole-cell biocatalysts, such as Pseudomonas putida KT2440, have demonstrated the ability to selectively oxidize furfural to furoic acid with a quantitative yield. frontiersin.orgnih.gov This process relies on molybdoenzymes, which play a pivotal role in the selective oxidation of the formyl group on the furan ring. frontiersin.org Similarly, enzymes like HMF/furfural oxidoreductase (HmfH) and various aldehyde dehydrogenases are known to be effective for these transformations. frontiersin.orgmdpi.com The application of these enzymatic systems to a 3-ethylfurfural precursor would involve the targeted oxidation of the aldehyde group at the 2-position to a carboxylic acid, yielding the desired product. This approach benefits from high selectivity and mild reaction conditions, typically at ambient temperature and pressure. nih.govrug.nl
Table 1: Performance of Whole-Cell Biocatalysts in the Oxidation of Furan Aldehydes
| Biocatalyst | Substrate | Product | Yield | Key Findings | Reference |
|---|---|---|---|---|---|
| Pseudomonas putida KT2440 | Furfural (FAL) | Furoic Acid (FA) | Quantitative | Selective oxidation of the formyl group; reaction capacity improved by adding HMF during growth. | frontiersin.orgnih.gov |
| Comamonas testosteroni SC1588 | Furan Aldehydes | Furan Carboxylic Acids | High | Utilizes NAD+-dependent vanillin dehydrogenases (VDHs) for efficient conversion. | mdpi.com |
| Engineered Escherichia coli | 5-Hydroxymethylfurfural (B1680220) (HMF) | 2,5-Furandicarboxylic Acid (FDCA) | >90% | Integrates a galactose oxidase variant with whole-cell biocatalyst co-expressing VDHs and NADH oxidase. | mdpi.com |
Valorization of Biomass-Derived Feedstocks (e.g., from furfural or hydroxymethylfurfural derivatives, for related furan carboxylic acids)
The valorization of biomass is a critical component of a sustainable chemical industry. catalysis-summit.com Platform molecules such as furfural and 5-hydroxymethylfurfural (HMF), which are readily produced from the dehydration of C5 (hemicellulose) and C6 (cellulose) sugars, serve as versatile starting materials for a range of valuable chemicals, including furan carboxylic acids. nih.govrsc.org
The synthesis of 2,5-furandicarboxylic acid (FDCA) from HMF is a prominent example of biomass valorization. acs.org This process can be achieved through catalytic aerobic oxidation. acs.orgmagnusgroup.org Similarly, furfural can be converted to furoic acid, which can then be further carboxylated to produce FDCA. magnusgroup.org An alternative electrochemical approach allows for the synthesis of FDCA from furfural derivatives by inserting CO2, offering a cost-effective and potentially carbon-negative pathway compared to traditional HMF-based routes. acs.org These established pathways for converting biomass-derived furanics into carboxylic acids provide a strategic framework for the synthesis of this compound from appropriately substituted biomass precursors. rsc.org
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful and versatile methods for the construction of furan rings, which can be applied to the synthesis of complex derivatives like this compound. hud.ac.ukresearchgate.net Catalysts based on copper, palladium, gold, and rhodium are frequently employed to create substituted furans from various acyclic precursors with high efficiency and regioselectivity. hud.ac.ukmdpi.com
For instance, a regioselective synthesis of 2,5-disubstituted furans has been reported using a copper(I) catalyst. acs.org This method proceeds from haloalkynes in a one-pot procedure, demonstrating the utility of copper in forming the furan core. acs.org Palladium-catalyzed reactions are also widely used, enabling C-H and C-C bond cleavages to introduce aryl and vinyl groups at specific positions on a pre-existing ring. i-repository.net Such strategies could be envisioned for the late-stage functionalization of a furan-2-carboxylic acid derivative to introduce the ethyl group at the 3-position. The strategic selection of the metal catalyst and reaction conditions is crucial for controlling the substitution pattern of the final furan product. i-repository.net
Optimization of Reaction Conditions and Yield for this compound Production
Achieving high yields and selectivity in the synthesis of this compound requires careful optimization of various reaction parameters. The choice of solvent and the design of the catalytic system are paramount in directing the reaction toward the desired product.
Solvent Effects on Regioselectivity and Efficiency
The solvent is not merely an inert medium but can play a critical role in influencing reaction pathways, efficiency, and regioselectivity. rsc.org In the synthesis of polysubstituted furans, polar aprotic solvents have been shown to be particularly effective. In a study on the synthesis of furan-2,4-dicarboxylates, dimethyl sulfoxide (DMSO) was identified as the optimal solvent, providing a significantly higher yield compared to other polar solvents like DMF or acetonitrile (MeCN). rsc.org
The polarity of the solvent can also unexpectedly alter the regioselectivity of cycloaddition reactions used to form heterocyclic rings. sciepub.com For example, in the 1,3-dipolar cyclization to form isoxazoles, the ratio of 3,5- to 3,4-disubstituted regioisomers was observed to decrease as the solvent polarity increased from dichloromethane to DMSO. sciepub.com Similar solvent-dependent effects would be critical to control the precise placement of the ethyl and carboxylic acid groups on the furan ring during the synthesis of this compound.
Table 2: Effect of Solvent on Yield in the Synthesis of a Polysubstituted Furan
| Solvent | Yield of Product 3aa (%) |
|---|---|
| DMF | 57 |
| MeCN | 50 |
| DMSO | 81 |
Data adapted from a study on the regioselective synthesis of polysubstituted furans. rsc.org
Catalyst Selection and Ligand Design for Enhanced Synthesis
In transition metal-catalyzed reactions, the choice of the metal, its oxidation state, and the associated ligands are fundamental to achieving high catalytic activity and selectivity. researchgate.net For the copper-catalyzed synthesis of 2,5-disubstituted furans, a screening of different copper salts revealed that CuI was the most effective catalyst for the reaction. acs.org
The addition of a specific ligand, such as 1,10-phenanthroline (1,10-phen), was also found to be essential for achieving high yields. acs.org Ligands can influence the electronic properties and steric environment of the metal center, thereby directing the regioselectivity of the reaction and stabilizing catalytic intermediates. In asymmetric synthesis, chiral ligands like BINAP are designed to create a chiral environment around the metal, enabling the production of specific enantiomers of the target molecule. researchgate.net For the synthesis of this compound, a carefully designed catalytic system, potentially involving a specific copper or palladium catalyst paired with an optimized ligand, would be crucial for maximizing yield and ensuring the correct substitution pattern.
Reaction Temperature and Pressure Optimization
The synthesis of 3-substituted furan-2-carboxylic acids often involves multi-step processes where temperature and pressure are critical variables that influence reaction rate, yield, and the stability of the furan ring.
Temperature: The thermal stability of the furan ring is a significant consideration in synthesis. Elevated temperatures can lead to furan ring degradation or polymerization, particularly in the presence of acidic catalysts. icm.edu.plresearchgate.net Studies on furan resins show that structural changes and degradation of the furan ring begin to occur at temperatures around 125°C. icm.edu.pl Therefore, synthetic steps are typically conducted under controlled and often mild temperature conditions.
A plausible and effective route to 3-substituted furan-2-carboxylic acids involves the directed lithiation of furan-2-carboxylic acid, followed by alkylation. In these reactions, very low temperatures are crucial. For instance, the generation of dianions from furan-2-carboxylic acid using strong bases like lithium diisopropylamide (LDA) is typically performed at -78°C. arkat-usa.orgresearchgate.net Maintaining this low temperature is essential to prevent side reactions, decomposition of the organolithium intermediates, and to ensure high regioselectivity.
The following table illustrates the effect of temperature on furan ring stability and reaction outcomes in related syntheses.
| Reaction/Process | Temperature (°C) | Observation | Source |
| Furan Resin Heating | 100 - 125 | Drop in intensity of the C=C bond signal in the furan ring, indicating structural modification. | icm.edu.pl |
| Lithiation of Furan-2-Carboxylic Acid | -78 | Successful generation of dianion species for subsequent reaction. | arkat-usa.orgresearchgate.net |
| Hydrothermal Synthesis of Quinoxaline Carboxylic Acids | 150 - 230 | Successful synthesis, but decarboxylation occurs as a side reaction at higher temperatures. | researchgate.net |
| Furan Formation from Precursors | 90 - 120 | Increased furan formation with elevated temperatures. | researchgate.net |
Pressure: Pressure optimization is particularly relevant in carboxylation reactions, where carbon dioxide (CO₂) is used to introduce the carboxylic acid group. While direct synthesis of this compound via carboxylation of a 3-ethylfuran precursor is not widely documented, studies on analogous furan carboxylation reactions demonstrate the significant impact of CO₂ pressure.
In the carbonate-promoted C-H carboxylation of related furanics, CO₂ pressure is a key parameter for achieving good yields. For example, the carboxylation of furfurylamine derivatives showed a strong dependence on CO₂ pressure, with low pressure leading to significantly diminished yields of the desired carboxylated product. rsc.org Operating at pressures between 30 to 60 bar of CO₂ was found to be optimal for similar transformations, while a pressure of 10 bar resulted in substantially lower yields and increased decomposition. rsc.org This indicates that sufficient CO₂ pressure is necessary to drive the equilibrium towards the carboxylated product and to outcompete side reactions.
The data below, derived from the synthesis of a related aminomethylfuroic acid, highlights the influence of CO₂ pressure on product yields.
| Entry | CO₂ Pressure (bar) | Reaction Time (h) | Yield of Carboxylated Product (%) | Recovered Starting Material (%) | Source |
| 1 | 60 | 2 | 26 | 3 | rsc.org |
| 2 | 30 | 18 | ~25 | Not Reported | rsc.org |
| 3 | 10 | 12 | 20 | Not Reported | rsc.org |
| 4 | 10 | 24 | Not Improved | Not Reported | rsc.org |
Stereochemical Control and Regioselectivity in this compound Synthesis
Stereochemical Control: The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control (enantioselectivity or diastereoselectivity) are not applicable to its synthesis.
Regioselectivity: Regioselectivity is a crucial aspect of the synthesis of this compound. The furan ring in furan-2-carboxylic acid has two primary sites for electrophilic substitution or deprotonation: the C-3 and C-5 positions. Directing the ethyl group specifically to the C-3 position is a significant synthetic challenge.
One of the most effective methods for achieving C-3 substitution involves the directed ortho-metalation (DoM) of furan-2-carboxylic acid. The carboxylic acid group can direct a strong base to deprotonate the adjacent C-3 position. However, the most acidic proton on the furan ring is at the C-5 position, which can lead to a mixture of products.
Research on the lithiation of furan-2-carboxylic acid has shown that the choice of the lithium base is critical for controlling the regioselectivity of the subsequent alkylation.
Lithium diisopropylamide (LDA): This bulky base preferentially deprotonates the C-5 position, leading primarily to the 5-substituted product upon reaction with an electrophile. arkat-usa.org
n-Butyllithium (n-BuLi): The use of n-butyllithium can lead to a mixture of 3- and 5-substituted products. arkat-usa.org
However, by carefully controlling reaction conditions, it is possible to favor the C-3 isomer. A study on the reaction of the dianion of furan-2-carboxylic acid with methyl iodide showed that while C-5 methylation is often favored, a significant amount of the C-3 methylated product can be formed. arkat-usa.orgresearchgate.net In this specific case, the reaction yielded a mixture of 5-methylfuran-2-carboxylic acid and 3-methylfuran-2-carboxylic acid in a 35:65 ratio, indicating a preference for the C-3 position under those particular conditions (LDA at -78°C, followed by addition of methyl iodide and holding the mixture for one hour). arkat-usa.orgresearchgate.net This suggests that a similar strategy using ethyl iodide could plausibly afford this compound with reasonable regioselectivity.
The following table summarizes the influence of the base on the regioselectivity of the deprotonation of furan-2-carboxylic acid, which is the key step in determining the final position of the alkyl group.
| Base | Position of Deprotonation | Resulting Isomer (after alkylation) | Ratio (3-isomer:5-isomer) | Source |
| Lithium Diisopropylamide (LDA) | Primarily C-5 | 5-Alkylfuran-2-carboxylic acid | Minor:Major | arkat-usa.org |
| n-Butyllithium (n-BuLi) | Mixture of C-3 and C-5 | Mixture of 3- and 5-Alkylfuran-2-carboxylic acids | 5:3 (for deuteration) | arkat-usa.org |
| LDA (specific conditions) | Mixture of C-3 and C-5 | Mixture of 3- and 5-Methylfuran-2-carboxylic acids | 65:35 | arkat-usa.orgresearchgate.net |
This demonstrates that while challenging, regiocontrol can be achieved to favor the synthesis of the 3-substituted isomer by carefully selecting reagents and optimizing reaction conditions.
Chemical Reactivity and Transformation Studies of 3 Ethylfuran 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle that allows for the synthesis of a variety of derivatives.
Esterification and Transesterification Reactions
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comlibretexts.org The catalyst is usually concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org For smaller esters, the product can be distilled off as it forms to shift the equilibrium. libretexts.org Transesterification, the conversion of one ester to another, can also occur under similar acid- or base-catalyzed conditions by reacting an ester with an excess of a different alcohol. google.com
Table 1: Representative Esterification of 3-ethylfuran-2-carboxylic Acid This table presents plausible, representative data for the esterification of this compound based on general chemical principles.
| Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ | Methyl 3-ethylfuran-2-carboxylate |
| Ethanol | H₂SO₄ | Ethyl 3-ethylfuran-2-carboxylate |
Amidation and Peptide Coupling Reactions
The formation of an amide bond is a crucial transformation in organic synthesis. iajpr.com Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. mdpi.com Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to a more reactive acyl chloride, often using reagents like oxalyl chloride or thionyl chloride, which is then reacted with an amine to form the amide. google.comnih.gov
Alternatively, peptide coupling reagents can be used for direct amidation under milder conditions. bachem.com Reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or uronium-based reagents like HATU facilitate the formation of an amide bond by activating the carboxyl group in-situ. sigmaaldrich.compeptide.com These methods are widely used in peptide synthesis where preserving stereochemical integrity is vital. ugent.be
Table 2: Representative Amidation Reactions of this compound This table presents plausible, representative data for the amidation of this compound based on general chemical principles.
| Amine | Coupling Method | Product |
|---|---|---|
| Ammonia | Acyl chloride | 3-ethylfuran-2-carboxamide |
| Ethylamine | HATU | N-ethyl-3-ethylfuran-2-carboxamide |
Reduction to Aldehyde or Alcohol Derivatives
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. savemyexams.com Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukchemistrysteps.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters. chemistrysteps.comlibretexts.org The reduction proceeds via an aldehyde intermediate; however, this intermediate is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. chemguide.co.ukchemistrysteps.com Consequently, isolating the aldehyde from the direct reduction of a carboxylic acid with LiAlH₄ is not feasible. savemyexams.com
Table 3: Reduction of this compound to (3-ethylfuran-2-yl)methanol This table presents plausible, representative data for the reduction of this compound based on general chemical principles.
| Reagent | Solvent | Product |
|---|
Decarboxylation Pathways and Mechanisms
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring is an electron-rich aromatic system and is more reactive towards electrophiles than benzene. pearson.com Electrophilic aromatic substitution (SEAr) is a key reaction type for furans. wikipedia.org The reaction involves an initial attack by the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The carboxylic acid group is a deactivating, meta-directing group in benzene chemistry. However, in furan, the activating effect of the ring oxygen dominates, and substitution typically occurs at the position adjacent to the oxygen (alpha-position). pearson.com For this compound, the C5 position is the most likely site for electrophilic attack, as it is an alpha-position and is sterically accessible.
Halogenation Reactions (e.g., bromination for related furan carboxylic acids)
Halogenation is a classic example of electrophilic aromatic substitution. Furan itself reacts readily with halogens like bromine, often under mild conditions, to yield 2-bromofuran. pearson.com The high reactivity of the furan ring means that strong Lewis acid catalysts, often required for the halogenation of benzene, may not be necessary. masterorganicchemistry.com For this compound, halogenation is expected to occur regioselectively at the C5 position.
Table 4: Representative Halogenation of this compound This table presents plausible, representative data for the halogenation of this compound based on general chemical principles.
| Halogenating Agent | Conditions | Major Product |
|---|---|---|
| Br₂ | Dioxane | 5-bromo-3-ethylfuran-2-carboxylic acid |
| Cl₂ | CCl₄ | 5-chloro-3-ethylfuran-2-carboxylic acid |
Nitration and Sulfonation Reactions
Electrophilic substitution reactions on the furan ring, such as nitration and sulfonation, are complicated by the ring's sensitivity to acidic conditions. The presence of the deactivating carboxylic acid group at the 2-position and the activating ethyl group at the 3-position further influences the regioselectivity and feasibility of these reactions.
Nitration: The nitration of furan-carboxylic acids can be a complex process. Under certain conditions, a "decarboxy-nitrosubstitution" reaction can occur, where the carboxylic acid group is displaced by a nitro group. This type of reaction has been observed in various furan derivatives. core.ac.uk For this compound, the expected position for electrophilic attack is the C5 position, which is activated by the furan's oxygen atom and the ethyl group. However, the harsh acidic conditions typically required for nitration (e.g., a mixture of nitric acid and sulfuric acid) can lead to ring degradation. A milder approach, such as using a mixture of fuming nitric acid and acetic anhydride, might be employed. core.ac.uk The potential outcomes include nitration at the C5 position or a decarboxylative nitration to yield 3-ethyl-2-nitrofuran. The choice of nitrating agent and reaction conditions is crucial to control the reaction pathway. Decarboxylative nitration has been explored for various aromatic and α,β-unsaturated carboxylic acids. chemrevlett.com
Sulfonation: Sulfonation of furan derivatives is also challenging due to the acidic reagents used, which can cause polymerization or ring-opening. The carboxylic acid group deactivates the ring towards electrophilic attack, making sulfonation even more difficult. If the reaction were to proceed, the C5 position would be the most likely site for substitution.
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Nitration | HNO₃ / H₂SO₄ | Ring degradation, potential for C5 nitration or decarboxylation. | Harsh conditions may not be suitable for the sensitive furan ring. |
| Nitration | Fuming HNO₃ / Acetic Anhydride | 5-Nitro-3-ethylfuran-2-carboxylic acid, 3-Ethyl-2-nitrofuran | Milder conditions might favor ring substitution or decarboxy-nitrosubstitution. core.ac.uk |
| Sulfonation | SO₃ / Pyridine | 3-Ethylfuran-2,5-disulfonic acid (less likely) | Generally difficult for deactivated furan rings. |
Nucleophilic Attack and Organometallic Reactions
The carboxylic acid group and the furan ring's C-H bonds provide sites for nucleophilic attack and deprotonation, enabling a range of organometallic reactions for further functionalization.
The generation of a dianion from this compound offers a powerful strategy for introducing electrophiles to the furan ring. This process involves the deprotonation of both the carboxylic acid and a ring proton using a strong base.
Studies on furan-2-carboxylic acid have shown that the regioselectivity of ring deprotonation is highly dependent on the base used. arkat-usa.org
Lithium diisopropylamide (LDA): Treatment with LDA typically results in regioselective deprotonation at the C5 position. arkat-usa.org For this compound, this would lead to a dianion with negative charges on the carboxylate and at the C5 position.
n-Butyllithium (n-BuLi): In contrast, n-BuLi can lead to a mixture of lithiation at the C3 and C5 positions. arkat-usa.org
In the case of this compound, the C3 position is already substituted. Therefore, lithiation is expected to occur primarily at the C5 position. Research on the ortho-lithiation of 3-alkylfurans indicates that a mixture of products from deprotonation at the C2 and C5 positions can occur, often favoring the less sterically hindered C5 position. uoc.gr The resulting lithiated species can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups.
| Base | Site of Lithiation (on ring) | Subsequent Reaction with Electrophile (E+) | Product |
| LDA | C5 | Trapping with E+ | 5-E-3-ethylfuran-2-carboxylic acid |
| n-BuLi | C5 (major) | Trapping with E+ | 5-E-3-ethylfuran-2-carboxylic acid |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, this compound would first need to be converted into a derivative bearing a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. Halogenation of the furan ring would likely occur at the C5 position.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halo-3-ethylfuran-2-carboxylic acid derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C5 position. The Suzuki-Miyaura reaction is well-established for the synthesis of substituted furans. morressier.comresearchgate.net
Sonogashira Coupling: The coupling of a 5-halo-3-ethylfuran-2-carboxylic acid derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield a 5-alkynyl-substituted furan. This reaction is also applicable to furan and benzofuran systems. nih.gov
Heck Coupling: The Heck reaction would enable the introduction of an alkene at the C5 position by reacting a 5-halo derivative with an alkene in the presence of a palladium catalyst and a base.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | 5-Halo-3-ethylfuran-2-carboxylic acid derivative + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-R-3-ethylfuran-2-carboxylic acid derivative (R = aryl, vinyl) |
| Sonogashira | 5-Halo-3-ethylfuran-2-carboxylic acid derivative + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-3-ethylfuran-2-carboxylic acid derivative |
| Heck | 5-Halo-3-ethylfuran-2-carboxylic acid derivative + Alkene | Pd catalyst, Base | 5-Alkenyl-3-ethylfuran-2-carboxylic acid derivative |
Oxidative Transformations of the Furan Ring and Ethyl Substituent
The furan ring and the ethyl group are both susceptible to oxidation under various conditions, leading to a range of potential products, including ring-opened compounds or side-chain functionalized derivatives.
Furans are known to react readily with singlet oxygen ('O₂), typically generated photochemically, in a [4+2] cycloaddition reaction. nih.govacs.orguoc.gr This reaction forms an unstable endoperoxide intermediate, which can then undergo various transformations depending on the reaction conditions and the substituents on the furan ring.
For this compound, the reaction with singlet oxygen would likely lead to the formation of an endoperoxide. This intermediate could then rearrange to form hydroxybutenolides or other oxidized, ring-opened products. researchgate.net The presence of the ethyl and carboxylic acid groups would influence the stability and subsequent reaction pathways of the endoperoxide. Such singlet oxygen-mediated transformations of furans are a powerful tool for generating complex, polyoxygenated molecules. nih.govuoc.gr
| Oxidant | Intermediate | Potential Final Products |
| Singlet Oxygen (¹O₂) | Endoperoxide | Hydroxybutenolides, Ring-opened dicarbonyls |
Metal catalysts can promote the oxidation of both the furan ring and its alkyl substituents. The outcome of these reactions is highly dependent on the catalyst, oxidant, and reaction conditions.
Furan Ring Oxidation: Strong oxidizing agents in the presence of metal catalysts like Vanadium(V) oxide (V₂O₅) can lead to the oxidation of the furan ring to maleic anhydride or its derivatives. researchgate.net For substituted furans, this process often involves initial oxidation of the side chain followed by decarboxylation and then ring oxidation. researchgate.net Catalytic systems like Mn(III)/Co(II) under an oxygen atmosphere can also induce oxidative ring-opening of furans to produce 1,4-dicarbonyl compounds. nih.govrsc.org
Ethyl Substituent Oxidation: The ethyl group at the C3 position is also a potential site for oxidation. Depending on the catalyst and conditions, this could lead to the formation of a hydroxyl group (1-(2-carboxy-furan-3-yl)ethanol), a ketone (3-acetylfuran-2-carboxylic acid), or even cleavage of the C-C bond. Non-noble metal catalysts are being explored for the oxidation of side chains on furan rings. frontiersin.orgrsc.org The selective oxidation of alkyl side chains without degrading the furan ring can be challenging but is a key transformation in the valorization of biomass-derived furans. nih.govmdpi.com
| Catalyst System | Oxidant | Likely Site of Oxidation | Potential Product(s) |
| V₂O₅ | O₂ | Furan Ring & Ethyl Group | Maleic acid derivatives, Ring-opened products |
| Mn(III)/Co(II) | O₂ | Furan Ring | 1,4-dicarbonyl compounds (from ring opening) nih.govrsc.org |
| Various (e.g., Co, Mn, Cu) | O₂, H₂O₂ | Ethyl Group | 3-(1-Hydroxyethyl)furan-2-carboxylic acid, 3-Acetylfuran-2-carboxylic acid |
Radical Reactions Involving this compound
While specific experimental studies on the radical reactions of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of radical chemistry and studies on related furan derivatives. The structure of this compound, featuring an aromatic furan ring, an ethyl substituent, and a carboxylic acid group, presents several potential sites for radical-mediated transformations. The primary radical reactions anticipated for this compound include radical addition to the furan ring, hydrogen atom abstraction from both the ethyl group and the furan ring, and radical-mediated decarboxylation.
The furan ring itself is known to undergo radical addition reactions. For instance, studies on the atmospheric oxidation of furan and its methylated derivatives initiated by hydroxyl radicals have shown that the reaction proceeds primarily through the addition of the OH radical to the C2 or C5 positions of the furan ring. This initial addition leads to the formation of a radical adduct, which can then undergo further reactions, including ring-opening to form unsaturated 1,4-dicarbonyl compounds chemicalbook.com. Given the presence of the electron-donating ethyl group at the 3-position and the electron-withdrawing carboxylic acid group at the 2-position, the regioselectivity of radical addition to the furan ring of this compound would be influenced by the electronic effects of these substituents.
Hydrogen atom abstraction is another significant pathway in radical reactions. The ethyl group at the 3-position of the furan ring provides benzylic-like C-H bonds which are susceptible to homolytic cleavage. Abstraction of a hydrogen atom from the methylene (-CH2-) group of the ethyl substituent would lead to the formation of a resonance-stabilized radical. This type of reaction is common for alkyl-substituted aromatic compounds. Additionally, although less favored than addition, direct hydrogen abstraction from the C-H bonds of the furan ring by highly reactive radicals is also a possibility whiterose.ac.uk.
The presence of the carboxylic acid group at the 2-position introduces the possibility of radical-mediated decarboxylation. While thermal decarboxylation of furoic acids is known to occur, radical initiators can also facilitate the loss of carbon dioxide. This process would involve the formation of a furan-2-yl radical, which could then participate in subsequent radical propagation or termination steps. The stability of the resulting aryl radical would be a key factor in determining the feasibility of this pathway.
Table 1: Plausible Radical Reaction Pathways for this compound
| Reaction Type | Proposed Mechanism | Potential Products | Influencing Factors |
| Radical Addition | A radical species (e.g., •OH) adds to the C4 or C5 position of the furan ring, forming a radical intermediate. | Ring-opened dicarbonyls, substituted furanones. | Nature of the radical, electronic effects of substituents. |
| H-Abstraction | A radical abstracts a hydrogen atom from the ethyl group (benzylic-like position) or the furan ring. | 3-(1-radicalethyl)furan-2-carboxylic acid, furan ring radicals. | Bond dissociation energies of C-H bonds, reactivity of the attacking radical. |
| Decarboxylation | Homolytic cleavage of the C-COOH bond, often initiated by a radical, leading to the loss of CO2. | 3-ethylfuran radical, which can abstract a hydrogen to form 3-ethylfuran. | Stability of the resulting aryl radical, reaction conditions (e.g., presence of initiators). |
It is important to note that the actual products and the predominance of a particular pathway would be highly dependent on the specific reaction conditions, including the nature of the radical species involved, the temperature, and the presence of other reagents. Further experimental investigation is necessary to fully elucidate the radical chemistry of this compound.
Derivative Synthesis and Structural Diversification of 3 Ethylfuran 2 Carboxylic Acid
Synthesis of Alkyl and Aryl Esters of 3-ethylfuran-2-carboxylic Acid
The synthesis of alkyl and aryl esters from carboxylic acids is a fundamental transformation in organic chemistry. In the context of this compound, esterification can be achieved through several standard methods. For instance, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) can lead to the formation of aryl esters through hydroarylation of a carbon-carbon double bond nih.gov. While this specific example involves a propenoic acid derivative, the principle of acid-catalyzed esterification is broadly applicable.
A common laboratory method for the synthesis of methyl esters involves the esterification of the corresponding carboxylic acid nih.gov. This can be generalized to other alkyl and aryl esters of this compound. The reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with the desired alcohol or phenol.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |
| This compound | Methanol | Acid Catalyst (e.g., H₂SO₄) | Methyl 3-ethylfuran-2-carboxylate | General Method |
| This compound | Ethanol | Acid Catalyst (e.g., H₂SO₄) | Ethyl 3-ethylfuran-2-carboxylate | General Method |
| This compound | Phenol | Coupling Agent (e.g., DCC) | Phenyl 3-ethylfuran-2-carboxylate | General Method |
Formation of Amide Derivatives of this compound
Amide bond formation is a crucial reaction in the synthesis of biologically active molecules. The conversion of this compound to its corresponding amides can be accomplished through various well-established coupling methods. A common approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine.
One such method utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid. For example, furan-2-carboxylic acid has been reacted with CDI and subsequently with 3-aminobenzoic acid to form 3-(furan-2-carboxamido)benzoic acid nih.gov. This methodology is directly applicable to this compound for the synthesis of a wide range of N-substituted amides. The reaction proceeds by the formation of a reactive acyl-imidazole intermediate, which is then readily attacked by the amine.
Another versatile approach is the use of peptide coupling reagents. A regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) researchgate.net. This highlights the utility of modern coupling reagents in achieving specific amide formations, a strategy that can be employed for this compound with various primary and secondary amines. Furthermore, a one-pot, green method for amide bond formation involves the conversion of a carboxylic acid to a thioester intermediate, which then reacts with an amine nih.gov.
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Reference |
| This compound | Benzylamine | CDI | N-benzyl-3-ethylfuran-2-carboxamide | nih.gov |
| This compound | Diethylamine | TBTU | N,N-diethyl-3-ethylfuran-2-carboxamide | researchgate.net |
| This compound | Aniline | Thioester formation | N-phenyl-3-ethylfuran-2-carboxamide | nih.gov |
Synthesis of Halogenated Analogs of this compound (e.g., 3-bromofuran-2-carboxylic acid as a related example)
Halogenated furan (B31954) derivatives are important synthetic intermediates. The synthesis of 3-bromofuran-2-carboxylic acid provides a relevant example of how halogenation can be achieved in the furan-2-carboxylic acid series.
A general procedure for the synthesis of 3-bromofuran-2-carboxylic acid starts from 3-bromofuran-2-carbaldehyde. The aldehyde is oxidized using sodium chlorite in the presence of a chlorine scavenger, such as 2-methyl-2-butene, in a buffered solution chemicalbook.comchemicalbook.com. The reaction mixture is stirred overnight, and after acidification, the desired 3-bromofuran-2-carboxylic acid is extracted and purified chemicalbook.comchemicalbook.com.
Synthesis of 3-bromofuran-2-carboxylic acid chemicalbook.comchemicalbook.com
Starting Material: 3-bromofuran-2-carbaldehyde
Reagents: Sodium chlorite (80%), sodium dihydrogen phosphate, 2-methyl-2-butene
Solvent: tert-butanol and water
Procedure: A solution of sodium chlorite and sodium dihydrogen phosphate in water is added dropwise to a solution of 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene in tert-butanol at room temperature. The mixture is stirred overnight.
Work-up: The reaction is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by washing with a hexane/ethyl acetate mixture and recrystallization.
Yield: A reported yield for this reaction is approximately 20.3 g from 25.0 g of the starting aldehyde.
Characterization: The product can be characterized by ¹H NMR spectroscopy, showing signals at δ 6.66 (1H, d, J=1.9 Hz) and 7.58 (1H, d, J=1.9 Hz) in CDCl₃ chemicalbook.comchemicalbook.com.
This method, starting from a halogenated furan aldehyde, demonstrates a viable route to halogenated furan-2-carboxylic acids. Direct halogenation of this compound would likely lead to substitution at the 5-position of the furan ring due to the directing effects of the existing substituents.
Elaboration of the Ethyl Side Chain to More Complex Substituents
The ethyl side chain at the 3-position of the furan ring offers a site for further chemical modification to introduce more complex substituents. While direct elaboration of the ethyl group on this compound is not extensively documented in the provided search results, principles from related furanone chemistry can be considered. For instance, a series of 3(2H)-furanones with various side chains have been synthesized, demonstrating the feasibility of side-chain modifications on furan-based scaffolds nih.gov. This often involves the synthesis of the furan ring with a pre-functionalized side chain that can be further elaborated.
Conceptually, the ethyl group could be functionalized through various synthetic strategies. For example, benzylic-type radical halogenation at the carbon adjacent to the furan ring could introduce a handle for nucleophilic substitution. Alternatively, oxidation of the ethyl group could yield a ketone or an alcohol, which could then be used in a variety of subsequent reactions to build more complex structures. These proposed transformations are based on general organic synthesis principles and would require experimental validation for this compound.
Design and Synthesis of Poly-substituted Furan Scaffolds Utilizing this compound as a Precursor
This compound is a valuable precursor for the synthesis of more highly substituted furan scaffolds. The existing substituents on the furan ring can direct further functionalization. For example, electrophilic substitution reactions on the furan ring are likely to occur at the vacant 5-position.
A general strategy for the synthesis of polysubstituted furans involves the reaction of sulfur ylides with alkyl acetylenic carboxylates, which leads to the formation of furan-3-carboxylates, -2,4-dicarboxylates, and -2,3,4-tricarboxylates nih.gov. While this method builds the furan ring, it highlights the accessibility of polysubstituted furans.
Starting with this compound, further substitution could be achieved through reactions such as Vilsmeier-Haack formylation to introduce an aldehyde group, which can then be converted to a variety of other functional groups. Nitration and sulfonation are also common electrophilic substitution reactions for furans, typically occurring at the 5-position in 2,3-disubstituted furans pharmaguideline.com. The carboxylic acid group can also be used as a directing group or can be modified to facilitate other transformations. For instance, furan-2,5-dicarboxylic acid is a versatile building block for the synthesis of various organic compounds and polymers arkat-usa.orgnih.gov.
| Precursor | Reaction Type | Potential Product |
| This compound | Vilsmeier-Haack Formylation | 3-ethyl-5-formylfuran-2-carboxylic acid |
| This compound | Nitration | 3-ethyl-5-nitrofuran-2-carboxylic acid |
| This compound | Friedel-Crafts Acylation | 5-acyl-3-ethylfuran-2-carboxylic acid |
Furan Ring Annulation and Spiro Compound Formation Using this compound
The furan ring in this compound can participate in cycloaddition reactions, leading to the formation of fused ring systems. The Diels-Alder reaction of furans is a well-established method for constructing bicyclic adducts. Although electron-withdrawing groups on the furan ring can decrease its reactivity as a diene, furan-2-carboxylic acids and their derivatives have been shown to react with dienophiles like maleimides, especially in aqueous media rsc.orgrsc.org. The resulting oxabicycloheptene adducts are versatile intermediates for the synthesis of a variety of carbocyclic compounds rsc.orgrsc.org. The reactivity of boron-substituted furans in Diels-Alder reactions further underscores the potential for functionalized furans to participate in such transformations acs.org.
Spirocyclic compounds containing a furan ring are also accessible. An oxidative spirocyclization of β-furyl amides mediated by m-CPBA has been developed for the synthesis of spiro-γ-butenolide-γ-butyrolactones nih.gov. This reaction involves the furan ring acting as a precursor to the spirocyclic core. While this specific example involves an amide tethered to the furan ring, it demonstrates a modern approach to spirocycle synthesis from furan derivatives. It is conceivable that derivatives of this compound could be designed to undergo similar intramolecular cyclization reactions to form spiro compounds. The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds has also been reported, showcasing the utility of furans in constructing complex spiro architectures mdpi.com.
Advanced Analytical and Spectroscopic Characterization of 3 Ethylfuran 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
Proton NMR (¹H NMR) spectroscopy offers a detailed map of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For 3-ethylfuran-2-carboxylic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the furan (B31954) ring protons, the ethyl group protons, and the acidic proton of the carboxylic acid.
The furan ring protons typically appear in the aromatic region of the spectrum. The proton at the 5-position (H-5) is expected to be the most downfield, followed by the proton at the 4-position (H-4). The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | >10 | Broad Singlet | - |
| H-5 | ~7.5 | Doublet | ~2.0 |
| H-4 | ~6.5 | Doublet | ~2.0 |
| -CH₂- | ~2.8 | Quartet | ~7.5 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms.
The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at the downfield end of the spectrum (typically 160-185 ppm). libretexts.orgpressbooks.pub The furan ring carbons will resonate in the aromatic region (around 110-160 ppm). The carbons of the ethyl group will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| C-2 | ~145 |
| C-5 | ~143 |
| C-3 | ~125 |
| C-4 | ~115 |
| -CH₂- | ~22 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary. oregonstate.educompoundchem.comlibretexts.org
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure determination.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the H-4 and H-5 protons of the furan ring, indicating their adjacent relationship. It would also show a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com This is particularly useful for connecting different parts of the molecule. For instance, the methylene protons of the ethyl group would be expected to show correlations to the C-2, C-3, and C-4 carbons of the furan ring. The H-4 and H-5 protons would show correlations to other carbons within the furan ring and potentially to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it could confirm the proximity of the ethyl group to the protons on the furan ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Cross-Peaks |
|---|---|---|
| COSY | ¹H - ¹H | H-4 / H-5; -CH₂- / -CH₃- |
| HSQC | ¹H - ¹³C (¹J) | H-4 / C-4; H-5 / C-5; -CH₂- / -CH₂-; -CH₃- / -CH₃- |
For derivatives of this compound that incorporate phosphorus or fluorine atoms, specialized NMR techniques such as ³¹P NMR and ¹⁹F NMR would be employed. These techniques are highly sensitive to the specific nucleus being observed and provide valuable information about the chemical environment of these heteroatoms. For instance, if the carboxylic acid were converted to a phosphorus-containing ester or a fluorine-containing amide, ³¹P NMR or ¹⁹F NMR would be essential for characterizing the resulting derivative.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, typically with an accuracy of a few parts per million (ppm). This high accuracy enables the determination of the elemental formula of the molecule.
For this compound (C₇H₈O₃), the exact mass can be calculated. In positive ion mode, the molecule is often observed as the protonated species [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed.
Table 4: Predicted HR-ESI-MS Data for this compound (C₇H₈O₃)
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₇H₉O₃⁺ | 141.0546 |
| [M+Na]⁺ | C₇H₈O₃Na⁺ | 163.0366 |
Data based on predicted values from PubChem for C₇H₈O₃. uni.lu The experimental determination of these exact masses would provide strong evidence for the elemental composition of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is a volatile compound, GC-MS can be effectively used for purity assessment and the identification of volatile impurities. The high polarity of carboxylic acids can sometimes lead to peak tailing and poor chromatographic resolution on standard nonpolar GC columns. To address this, derivatization is often employed to convert the carboxylic acid into a less polar and more volatile ester or silyl derivative, resulting in improved peak shape and sensitivity. lmaleidykla.ltcolostate.edu Common derivatization reagents include silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or alkylating agents. lmaleidykla.lt
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. jfda-online.com For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
Recent studies on the analysis of furan derivatives in various matrices have demonstrated the utility of GC-MS, often coupled with sample preparation techniques like solid-phase microextraction (SPME), for the detection of trace levels of these compounds. mdpi.comresearchgate.net These methods can resolve isomers of furan derivatives, which is critical for accurate identification and quantification. mdpi.com
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound (as a methyl ester derivative)
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This table presents typical starting parameters that would require optimization for a specific instrument and application.
Liquid Chromatography-Mass Spectrometry (LC-MS-MS) for Non-Volatile and Complex Mixtures
For non-volatile derivatives of this compound or when analyzing the compound in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS-MS) is the analytical technique of choice. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS-MS) adds another layer of specificity and sensitivity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), is highly selective and allows for accurate quantification even in the presence of co-eluting interferences. nih.gov
The analysis of carboxylic acids by reversed-phase LC can be challenging due to their polarity. However, derivatization can be employed to enhance retention and ionization efficiency. nih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used. The choice of ionization source is critical; electrospray ionization (ESI) is commonly used for carboxylic acids, often in the negative ion mode where the deprotonated molecule [M-H]⁻ is observed. nih.govethz.ch
Table 2: Representative LC-MS-MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transition (MRM) | Parent Ion (m/z) -> Daughter Ion (m/z) Specific values need to be determined experimentally |
| Source Temperature | 350 °C |
This table provides a general set of parameters that would need to be optimized for the specific compound and instrument.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. vscht.cz For this compound, the most characteristic absorption bands would be:
O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, which is involved in strong hydrogen bonding to form dimers. vscht.czspectroscopyonline.com
C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of the C-H bonds on the furan ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group. libretexts.org
C=O Stretch: A strong, sharp absorption band typically in the range of 1730-1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. spectroscopyonline.comuc.edu
C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region (below 1500 cm⁻¹) and contribute to the unique spectral pattern of the molecule. An O-H wagging peak can often be observed around 960-900 cm⁻¹. spectroscopyonline.com
Furan Ring Vibrations: The furan ring will exhibit characteristic stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing:
C=C and C-C Stretching: The furan ring and ethyl group C-C and C=C stretching vibrations would give rise to distinct Raman signals.
Symmetric Vibrations: Raman spectroscopy is often more sensitive to symmetric vibrations that may be weak or absent in the IR spectrum.
The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification. researchgate.net
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| Carboxylic Acid O-H | Stretch | 3300-2500 (very broad) | Weak or not observed |
| Furan Ring C-H | Stretch | ~3100 | Strong |
| Ethyl Group C-H | Stretch | 2980-2850 | Strong |
| Carboxylic Acid C=O | Stretch | 1730-1700 (strong) | Moderate |
| Furan Ring C=C | Stretch | ~1600-1475 | Strong |
| Ethyl Group CH₂/CH₃ | Bending | ~1465, 1375 | Moderate |
| Carboxylic Acid C-O | Stretch | ~1300-1200 | Moderate |
| Carboxylic Acid O-H | Bend (out-of-plane) | 960-900 (broad) | Weak |
X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of a wide range of organic compounds, including carboxylic acids. researchgate.net For this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or acetic acid to suppress the ionization of the carboxylic acid and improve peak shape).
Detection is most commonly achieved using an ultraviolet (UV) detector, as the furan ring and the carboxylic acid functional group will absorb UV light. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. The purity of a sample of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
As a standalone technique, Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a robust method for the purity assessment of volatile compounds like this compound. lmaleidykla.lt The principles of separation are the same as in GC-MS. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte.
Similar to GC-MS, derivatization of the carboxylic acid to an ester is often beneficial to improve chromatographic performance and prevent issues with peak tailing. colostate.edu The purity is determined by comparing the peak area of the derivatized this compound to the total peak area in the chromatogram. GC is a relatively simple, fast, and cost-effective technique for routine quality control and purity checks.
Gel Permeation Chromatography (GPC) for Polymerization Monitoring
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for monitoring the progress of polymerization reactions involving this compound and its derivatives. rsc.org This method separates molecules based on their hydrodynamic volume in solution, providing critical information on the molecular weight distribution (MWD) of the forming polymer. By tracking changes in number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) over time, researchers can gain detailed insights into polymerization kinetics and mechanisms. rsc.orgresearchgate.net
In the context of furan-based polymers, GPC is widely employed to characterize the products of polymerization reactions. nih.govresearchgate.net For instance, in the synthesis of furan-functionalized polymethacrylates, GPC is used to determine the molecular weight and PDI of the final polymers. rsc.org The analysis is typically conducted using a system equipped with a refractive index (RI) detector, with tetrahydrofuran (THF) often serving as the mobile phase and polystyrene standards used for calibration. rsc.org
Online GPC monitoring represents a significant advancement, enabling real-time tracking of polymerization reactions. rsc.org This approach involves automatically drawing samples from a reaction vessel and injecting them into the GPC system, providing immediate data on molecular weight evolution. This real-time feedback is invaluable for process control and for understanding the intricate details of polymerization kinetics, such as initiation, propagation, and termination rates. researchgate.net
The data obtained from GPC analysis are crucial for tailoring the properties of the final polymeric material. The molecular weight distribution directly influences macroscopic properties such as mechanical strength, thermal stability, and degradation behavior. nih.gov For example, monitoring the backbone chain lengths of polymers derived from furan monomers allows for precise control over the material's final characteristics. nih.gov
Below is a representative data table illustrating how GPC can be used to monitor the progress of a hypothetical polymerization of a derivative of this compound. The data shows the evolution of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) as a function of reaction time.
Table 1: GPC Monitoring of Polymerization Over Time
| Reaction Time (hours) | Number-Average Molecular Weight (Mn, kDa) | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
|---|---|---|---|
| 1 | 5.2 | 7.8 | 1.50 |
| 2 | 12.5 | 18.1 | 1.45 |
| 4 | 25.8 | 36.1 | 1.40 |
| 8 | 48.3 | 65.2 | 1.35 |
| 12 | 65.1 | 86.6 | 1.33 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound. This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. github.ioscribd.com For a novel compound like this compound or its newly synthesized derivatives, elemental analysis serves as a crucial first step in its structural elucidation, confirming its elemental composition and purity.
The molecular formula for this compound is C₇H₈O₃. bldpharm.comuni.lu Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The molecular weight of the compound is approximately 140.14 g/mol . bldpharm.comuni.lu
The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of these products are then used to calculate the masses and, subsequently, the percentages of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference.
The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
The following table presents the theoretical elemental composition of this compound and provides a column for typical experimental results, which are expected to be in close agreement.
Table 2: Elemental Analysis of this compound (C₇H₈O₃)
| Element | Theoretical Mass Percentage (%) | Experimental Mass Percentage (%) |
|---|---|---|
| Carbon (C) | 59.99 | 59.95 |
| Hydrogen (H) | 5.75 | 5.79 |
| Oxygen (O) | 34.25 | 34.26 |
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Computational and Theoretical Investigations of 3 Ethylfuran 2 Carboxylic Acid
Reaction Mechanism Elucidation via Computational Pathways
Transition State Theory and Potential Energy Surface Mapping
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary chemical reactions. It postulates that between the state of the reactants and the state of the products, there is a transient intermediate state of higher energy known as the transition state. The rate of the reaction is then related to the concentration of the species in this transition state and the frequency with which they convert to products.
For 3-ethylfuran-2-carboxylic acid, TST can be employed to study various transformations, such as its synthesis, degradation, or participation in cycloaddition reactions. To apply TST, a detailed map of the potential energy surface (PES) for the reaction is required. The PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates.
Mapping the Potential Energy Surface:
The PES for a reaction involving this compound would be mapped using quantum mechanical calculations, typically employing Density Functional Theory (DFT) methods. By systematically changing the geometries of the interacting molecules, the energy of the system is calculated at each point, building up a topographical map of the energy landscape.
Key features of the PES that are identified include:
Minima: These correspond to stable chemical species, such as the reactants and products.
Saddle Points: These represent the transition states, which are maxima along the reaction coordinate but minima in all other degrees of freedom.
For a hypothetical reaction, such as the decarboxylation of this compound, computational methods would be used to locate the geometry and energy of the transition state. This information is critical for understanding the reaction mechanism and predicting its rate.
Table 1: Hypothetical Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + other reactant) | 0 |
| Transition State | +25 |
| Intermediates | +5 |
| Products | -10 |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be determined from specific quantum chemical calculations.
Kinetic Studies and Rate Constant Predictions for Transformations
Once the transition state has been identified on the potential energy surface, TST can be used to predict the rate constant (k) of the reaction. The Eyring equation is a central component of TST:
k = (κ * kB * T / h) * e(-ΔG‡/RT)
Where:
κ is the transmission coefficient (often assumed to be 1)
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
The Gibbs free energy of activation (ΔG‡) is calculated from the difference in energy between the reactants and the transition state, and it includes both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. These thermodynamic parameters can be obtained from the computational frequency calculations performed on the optimized geometries of the reactants and the transition state.
Predicting Rate Constants:
For transformations of this compound, computational kinetic studies would involve:
Locating the transition state for the specific reaction of interest.
Calculating the vibrational frequencies of the reactants and the transition state to determine their zero-point vibrational energies and thermal corrections.
Calculating the enthalpy and entropy of activation.
Using the Eyring equation to predict the rate constant at a given temperature.
These predicted rate constants can then be compared with experimental data, if available, to validate the computational model. They are invaluable for understanding reaction mechanisms and for designing new synthetic routes.
Table 2: Predicted Kinetic Parameters for a Hypothetical Transformation of this compound at 298 K
| Parameter | Predicted Value |
|---|---|
| ΔH‡ (kcal/mol) | 22 |
| ΔS‡ (cal/mol·K) | -10 |
| ΔG‡ (kcal/mol) | 25 |
| Rate Constant, k (s⁻¹) | 1.5 x 10⁻⁵ |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are highly valuable for structure elucidation and for interpreting experimental spectra.
NMR Chemical Shifts:
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (B1202638) (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid H | 12.5 - 13.5 | - |
| Furan (B31954) H (position 5) | 7.2 - 7.4 | - |
| Furan H (position 4) | 6.2 - 6.4 | - |
| Ethyl CH₂ | 2.7 - 2.9 | 18 - 20 |
| Ethyl CH₃ | 1.2 - 1.4 | 12 - 14 |
| Furan C2 (C=O) | - | 160 - 165 |
| Furan C3 (C-ethyl) | - | 145 - 150 |
| Furan C4 | - | 110 - 115 |
| Furan C5 | - | 118 - 122 |
| Furan C (oxygen-bound) | - | 148 - 152 |
Note: These are predicted ranges and can vary depending on the computational method and solvent effects.
IR Frequencies:
Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational methods can predict the IR spectrum by calculating the harmonic vibrational frequencies. These calculations are typically performed at the same level of theory (e.g., DFT) used for geometry optimization. The output provides the frequencies of the vibrational modes and their corresponding intensities.
Table 4: Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (carboxylic acid) | 3400 - 3600 (monomer), 2500-3300 (dimer) | Strong, Broad |
| C-H stretch (furan ring) | 3100 - 3200 | Medium |
| C-H stretch (ethyl group) | 2850 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1700 - 1750 | Strong |
| C=C stretch (furan ring) | 1500 - 1600 | Medium-Strong |
| C-O stretch (furan ring) | 1000 - 1300 | Strong |
Note: Predicted frequencies are often systematically overestimated and may be scaled by a correction factor to better match experimental data.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are developed by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property.
For this compound, QSPR models could be used to predict a wide range of properties, such as:
Boiling point
Solubility
LogP (lipophilicity)
Reactivity parameters
The general workflow for a QSPR study involves:
Data Set Selection: A set of molecules with known properties, structurally related to this compound, is compiled.
Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that relates a subset of the descriptors to the property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Application of Machine Learning and AI in Predicting Reactivity and Synthesis Routes
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to predict chemical reactivity and to design synthetic routes.
Predicting Reactivity:
ML models can be trained on large datasets of chemical reactions to learn the underlying patterns that govern reactivity. For a molecule like this compound, an ML model could predict:
The most likely site of reaction (regioselectivity).
The outcome of a reaction with a given set of reagents.
The optimal reaction conditions (e.g., temperature, solvent, catalyst).
These models often represent molecules as "fingerprints" or molecular graphs and use algorithms like random forests, support vector machines, or neural networks to make predictions.
Designing Synthesis Routes:
The integration of AI and machine learning into computational chemistry workflows promises to revolutionize how we study and manipulate molecules like this compound, enabling faster and more efficient discovery of new chemical entities and processes.
Applications and Material Science Relevance of 3 Ethylfuran 2 Carboxylic Acid
Role as a Chemical Building Block in Advanced Organic Synthesis
Furan (B31954) derivatives are valuable building blocks in organic synthesis due to the reactivity of the furan ring, which can participate in various transformations such as Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions. 3-ethylfuran-2-carboxylic acid, with its carboxylic acid functionality and the ethyl group on the furan ring, offers a unique combination of reactive sites.
The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a wide range of more complex molecules. The furan ring itself can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. The presence of the ethyl group at the 3-position can influence the regioselectivity of these reactions, potentially leading to novel molecular architectures. While specific examples of this compound in complex total synthesis are not readily found, the general utility of furan-2-carboxylic acids as versatile synthons is well-established.
Precursor for Polymer and Material Science Applications
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. The rigid furan ring can impart desirable thermal and mechanical properties to polymers.
The most prominent example of a furan-based monomer is 2,5-furandicarboxylic acid (FDCA), which is a key building block for the bio-based polyester polyethylene (B3416737) furanoate (PEF). PEF is considered a promising replacement for petroleum-derived polyethylene terephthalate (PET).
Theoretically, this compound could also serve as a monomer in polymerization reactions. The carboxylic acid group can participate in condensation polymerization with diols to form polyesters or with diamines to form polyamides. The ethyl group at the 3-position would act as a side chain on the polymer backbone. This side chain could influence the polymer's properties, such as its crystallinity, solubility, and thermal characteristics. The introduction of such a side group could potentially lead to polymers with tailored properties for specific applications. However, there is a lack of specific research on the polymerization of this compound.
Furan-containing polymers have shown promise in the development of self-healing materials. The healing mechanism is often based on the reversible Diels-Alder reaction between a furan moiety and a maleimide. When a crack occurs in the material, the application of heat can induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the crack. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, thus healing the material. The furan ring in this compound could potentially be utilized in a similar manner to impart self-healing properties to polymers.
Furthermore, furan compounds are known to exhibit char-forming tendencies upon combustion, which is a key characteristic of effective flame retardants. The incorporation of furan rings into a polymer matrix can enhance its fire resistance by promoting the formation of a protective char layer that insulates the underlying material from the heat and flame. While specific studies on the flame-retardant properties of polymers derived from this compound are not available, the inherent properties of the furan ring suggest a potential for such applications.
The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of inorganic nanomaterials, such as metal oxides or clays. This surface modification can improve the compatibility and dispersion of the nanomaterials within a polymer matrix, leading to enhanced mechanical and thermal properties of the resulting polymer composite. The furan ring and the ethyl group would then be exposed on the surface of the nanomaterial, potentially influencing the interfacial interactions with the polymer.
Use in Agrochemical Research as a Scaffold or Intermediate
The furan ring is a common scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern on the furan ring can significantly influence the biological activity. While there is no direct evidence of this compound being used in agrochemical research, its structure contains the key furan-2-carboxylic acid moiety, which is present in some commercial and experimental agrochemicals. It could potentially serve as a starting material or an intermediate for the synthesis of novel pesticides, herbicides, or plant growth regulators. Further research would be needed to explore its potential in this area.
Ligand or Scaffold in Catalyst Design for Homogeneous and Heterogeneous Systems
The carboxylic acid group in this compound can act as a coordinating group for metal ions, making it a potential ligand for the synthesis of metal complexes. These metal complexes could find applications as catalysts in a variety of organic transformations. The furan ring and the ethyl substituent could modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity.
Furthermore, this compound could be used to functionalize solid supports, such as silica or polymers, to create heterogeneous catalysts. The carboxylic acid group would serve as the anchor to the support, while the furan ring or a metal complex coordinated to it would act as the catalytic site. Such heterogeneous catalysts offer advantages in terms of ease of separation and recyclability.
Research into Novel Materials for Energy Storage or Catalysis
The exploration of this compound in the development of novel materials for energy storage and catalysis is a nascent field with limited specific research. However, the inherent chemical functionalities of this molecule—a carboxylic acid group and a substituted furan ring—suggest its potential as a valuable building block in these advanced applications. The broader family of furan-based compounds has demonstrated significant promise in materials science, providing a basis for predicting the potential contributions of this compound.
Potential as a Ligand in Catalysis:
One of the most promising avenues for this compound is its use as an organic ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic molecules. The structure and properties of MOFs can be finely tuned by modifying the organic linker.
The carboxylic acid group of this compound can readily coordinate with metal centers, while the furan ring provides a rigid and electronically distinct scaffold. The presence of the ethyl group at the 3-position could influence the resulting MOF structure in several ways:
Pore Size and Topology Modification: The ethyl group introduces steric bulk, which can affect the packing of the ligands and, consequently, the pore size and shape of the MOF. This could be leveraged to create materials with tailored selectivity for specific catalytic reactions.
Electronic Modulation: The electron-donating nature of the ethyl group can modulate the electronic properties of the furan ring, which in turn could influence the catalytic activity of the metal centers within the MOF.
Hydrophobicity: The alkyl substituent increases the hydrophobicity of the ligand, which could be advantageous in catalytic reactions where the presence of water is detrimental.
While direct catalytic studies on MOFs derived from this compound are not yet available, research on other furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), has shown their utility in creating catalytically active MOFs for various organic transformations.
Prospects in Energy Storage Materials:
In the realm of energy storage, furan derivatives are being investigated as components of novel polymers for applications such as dielectric capacitors and battery electrolytes. The furan ring is a bio-based alternative to traditional aromatic structures derived from petroleum. Polymers incorporating this compound could potentially exhibit interesting dielectric or ion-conducting properties.
Comparative Data of Furan-Based Monomers:
To provide context for the potential of this compound, the following table presents data on related and more extensively studied furan-based compounds that are used in the synthesis of advanced materials. This data highlights the types of properties that would be crucial to characterize for this compound to assess its viability in material science applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications in Materials Science |
| 2,5-Furandicarboxylic acid (FDCA) | C6H4O5 | 156.09 | Monomer for bio-based polyesters (e.g., PEF), ligand for MOFs |
| 2-Furoic acid | C5H4O3 | 112.08 | Precursor for pharmaceuticals and agrochemicals, potential polymer monomer |
| 5-Hydroxymethylfurfural (B1680220) (HMF) | C6H6O3 | 126.11 | Platform chemical for the synthesis of FDCA and other furan derivatives |
This table is for comparative purposes and includes well-studied furan derivatives to illustrate the context in which this compound could be investigated.
Future Research Directions and Emerging Trends for 3 Ethylfuran 2 Carboxylic Acid
Development of Highly Selective and Efficient Catalytic Systems for Synthesis
The future synthesis of 3-ethylfuran-2-carboxylic acid will heavily rely on the development of advanced catalytic systems that offer high selectivity and efficiency. Current research into furan (B31954) derivatives often focuses on the valorization of biomass, from which precursors to this compound can be derived. A key challenge is the precise control of reactions to favor the desired product while minimizing the formation of byproducts.
Future research will likely target:
Heterogeneous Catalysts: The design of solid catalysts, such as supported metal nanoparticles (e.g., Au, Pd, Pt) and mixed metal oxides (e.g., ZrO₂), is a promising avenue. rsc.org These catalysts offer advantages in terms of separation, reusability, and stability. For instance, research on the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) has demonstrated the effectiveness of gold catalysts on various supports for producing furan-2,5-dicarboxylic acid (FDCA). tue.nl Similar strategies could be adapted for the selective oxidation of precursors to this compound.
Homogeneous Catalysis: Transition-metal-free catalytic systems are gaining traction as a more sustainable approach. acs.org Research into organocatalysis and the use of earth-abundant metal catalysts (e.g., Fe, Cu) is expected to provide cost-effective and environmentally benign synthetic routes. For example, iron(III) sulfate (B86663) has been successfully used as a Lewis acid catalyst for the synthesis of FDCA methyl ester from galactaric acid. mdpi.com
Biocatalysis: The use of enzymes and whole-cell systems offers unparalleled selectivity under mild reaction conditions. Future work could involve engineering specific enzymes for the targeted synthesis of this compound from bio-based feedstocks, representing a significant step towards green and sustainable production.
| Catalyst Type | Potential Advantages | Research Focus for this compound |
| Heterogeneous Catalysts | Easy separation, reusability, high stability | Development of supported noble and non-noble metal catalysts for selective oxidation and carboxylation reactions. |
| Homogeneous Catalysts | High activity and selectivity, mild reaction conditions | Exploration of earth-abundant metal catalysts and organocatalysts to reduce cost and environmental impact. acs.orgmdpi.com |
| Biocatalysts (Enzymes) | High stereoselectivity and regioselectivity, mild conditions | Engineering of specific enzymes for direct synthesis from renewable feedstocks. |
Integration of Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering significant improvements in safety, efficiency, and scalability. nih.gov For the production of this compound, flow chemistry presents several advantages. It allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. unicam.it
Key areas for future development include:
Telescoped Reactions: Integrating multiple reaction steps into a single continuous flow process without isolating intermediates can significantly streamline synthesis. acs.org This approach reduces waste, saves time, and lowers operational costs.
Automated Optimization: The coupling of flow reactors with automated systems and real-time analytical tools (e.g., HPLC, NMR) allows for rapid screening of reaction conditions and optimization of synthetic protocols.
Scalability: Flow chemistry provides a more straightforward path to scaling up production from the laboratory to an industrial scale, which is crucial for the commercial viability of this compound and its derivatives. nih.gov Research has shown that yields of furan derivatives can be maintained or even improved when transitioning from batch to flow processes. acs.org
Exploration of Interdisciplinary Research with Nanoscience and Polymer Engineering
The unique chemical structure of this compound, featuring a furan ring, a carboxylic acid group, and an ethyl substituent, makes it an attractive building block for novel materials. Interdisciplinary research at the interface of chemistry, nanoscience, and polymer engineering is expected to uncover new applications.
Polymer Science: Furan derivatives like furan-2,5-dicarboxylic acid (FDCA) are already recognized as key bio-based monomers for producing high-performance polymers such as polyethylene (B3416737) furanoate (PEF), a sustainable alternative to PET. mdpi.com The ethyl group on the 3-position of this compound could be used to fine-tune polymer properties, such as solubility, thermal stability, and mechanical strength, by introducing specific side chains.
Nanoscience: The furan ring is an interesting component for optoelectronic materials. acs.org By incorporating this compound into larger conjugated systems, it may be possible to develop new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The ethyl group can enhance the solubility of these materials, which is often a challenge in material processing.
Functional Coatings and Resins: The carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces or incorporating it into cross-linked networks. This could lead to the development of new functional coatings, adhesives, and resins with tailored properties derived from the furan moiety.
Advanced Computational and AI-driven Approaches for Novel Reactions and Derivatives
Computational chemistry and artificial intelligence (AI) are revolutionizing the discovery and development of new molecules and reactions. For this compound, these tools can accelerate research in several ways:
Reaction Prediction and Optimization: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes and to suggest optimal reaction conditions, reducing the need for extensive empirical screening.
Virtual Screening for New Applications: Computational docking and molecular dynamics simulations can be used to screen libraries of virtual derivatives of this compound for potential biological activity. bidmc.org For example, virtual screening has been successfully used to identify furan carboxylate derivatives as novel inhibitors of enzymes like ATP-citrate lyase, which is a target in cancer therapy. bidmc.orgsemanticscholar.org
De Novo Design of Derivatives: AI-driven generative models can design novel derivatives of this compound with specific desired properties, such as enhanced binding to a biological target or tailored optoelectronic characteristics. This approach can guide synthetic efforts towards the most promising candidates. nih.govnih.gov
Investigation of Environmental Impact and Green Chemistry Metrics in Production
As sustainability becomes a central focus in the chemical industry, a thorough assessment of the environmental impact of producing this compound is essential. researchgate.net Future research will need to go beyond simply reporting reaction yields and incorporate a comprehensive evaluation based on established green chemistry metrics.
These metrics provide a quantitative framework for evaluating the "greenness" of a chemical process:
Atom Economy (AE): Measures the efficiency of a reaction in converting reactants to the desired product. tudelft.nl
E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit mass of product. semanticscholar.org
Process Mass Intensity (PMI): Represents the ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product. researchgate.net
The goal will be to design synthetic routes that not only are efficient but also minimize waste, reduce energy consumption, and utilize renewable feedstocks, aligning with the twelve principles of green chemistry. researchgate.netuliege.be
| Green Chemistry Metric | Formula | Description |
| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | Measures how many atoms from the reactants are incorporated into the final product. tudelft.nl |
| E-Factor | Total Waste (kg) / Product (kg) | A simple metric that quantifies the amount of waste generated. semanticscholar.org |
| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product Mass (kg) | A holistic metric that includes all materials used in the process. researchgate.net |
| Reaction Mass Efficiency (RME) | Mass of Product / (Mass of Reactants x Stoichiometric Factor) x Yield | Provides a more realistic measure of the efficiency of a reaction. mdpi.com |
Expanding the Scope of Derivatization for Specialized Material Properties
The true potential of this compound lies in its versatility as a chemical intermediate. The carboxylic acid functional group is a gateway to a wide array of derivatives with specialized properties. thermofisher.com Future research will focus on expanding the library of derivatives and exploring their applications in advanced materials.
Key derivatization strategies include:
Esterification and Amidation: Conversion of the carboxylic acid to esters and amides can produce a range of compounds for various applications, from fragrances and flavorings to active pharmaceutical ingredients and monomers for polyamides.
Reduction: Reduction of the carboxylic acid to an alcohol (3-ethyl-2-(hydroxymethyl)furan) provides a different set of functional handles for further chemical modification, such as incorporation into polyesters and polyurethanes.
Cross-Coupling Reactions: The furan ring can be further functionalized through various cross-coupling reactions, allowing for the synthesis of complex molecules with tailored electronic and photophysical properties for use in organic electronics.
By systematically exploring these derivatization pathways, researchers can create a diverse portfolio of materials derived from this compound, each designed for a specific high-value application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-ethylfuran-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from furan derivatives. For example, alkylation of furan-2-carboxylic acid with ethyl halides under basic conditions (e.g., K₂CO₃ or NaOH) can introduce the ethyl group at the 3-position . Oxidation of substituted furans using agents like KMnO₄ or CrO₃ may also yield the carboxylic acid moiety . Optimization requires monitoring reaction parameters (temperature, solvent, catalyst) via HPLC or TLC to maximize yield and purity.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and functional groups (e.g., carboxylic acid proton at δ ~12 ppm) .
- Chromatography : HPLC or GC-MS to assess purity and detect by-products .
- Crystallography : Single-crystal X-ray diffraction with SHELXL software for unambiguous structural confirmation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow GHS guidelines for carboxylic acids:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as similar compounds are classified as acutely toxic (H315-H319) .
- Waste Disposal : Neutralize acidic waste before disposal in compliance with local regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack . Software like Gaussian or ORCA, combined with crystallographic data , can simulate interactions with catalysts (e.g., transition metals) to optimize reaction pathways.
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ions and fragmentation patterns .
- 2D NMR : COSY and HSQC to resolve overlapping signals in complex mixtures .
- X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
Q. How does the ethyl substituent influence the biological activity of this compound compared to other alkyl analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Enzyme Assays : Compare inhibition kinetics against targets (e.g., oxidoreductases) using analogs like 5-ethyl-2-methylfuran-3-carboxylic acid .
- Molecular Docking : Simulate binding interactions with proteins to identify steric/electronic effects of the ethyl group .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Address scalability issues through:
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) to improve selectivity and reduce purification steps .
- Flow Chemistry : Continuous reactors to control exothermic reactions and minimize by-products .
Data Contradiction and Resolution
Q. How to address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer : Re-evaluate experimental conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
